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Compound of Interest

Compound Name: Dalpiciclib hydrochloride

Cat. No.: B10829879 Get Quote

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of the methodologies used to screen for off-target

effects of dalpiciclib hydrochloride (also known as SHR-6390), a potent and selective

inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). While

dalpiciclib is designed for high selectivity, a thorough evaluation of its interactions with other

cellular components is critical for a complete understanding of its pharmacological profile,

potential for adverse effects, and opportunities for new therapeutic applications.

Introduction to Dalpiciclib and Its On-Target
Mechanism
Dalpiciclib is an orally active small molecule inhibitor developed to target the cyclin D-CDK4/6-

retinoblastoma (Rb) pathway, which is frequently dysregulated in various cancers, particularly

hormone receptor-positive (HR+) breast cancer.[1][2] Its primary mechanism of action involves

selectively inhibiting CDK4 and CDK6.[3][4][5] This inhibition prevents the phosphorylation of

the retinoblastoma protein (pRb), maintaining pRb in its active, hypophosphorylated state.[5][6]

Active pRb remains bound to the E2F transcription factor, preventing the expression of genes

required for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell

cycle.[7][8][9] The result is a G1 cell cycle arrest, which suppresses the proliferation of cancer

cells.[2][5]
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The on-target effects of dalpiciclib are well-characterized, with common adverse events such

as neutropenia and leukopenia being linked to the inhibition of CDK6 in hematopoietic

precursor cells.[10][11][12][13] However, like all small molecule inhibitors, dalpiciclib has the

potential to bind to unintended biological macromolecules, leading to off-target effects.

Identifying these interactions is a crucial step in preclinical and clinical development.

The CDK4/6 Signaling Pathway
The diagram below illustrates the core on-target signaling pathway of dalpiciclib. Mitogenic

signals lead to the expression of cyclin D, which complexes with and activates CDK4 and

CDK6. These active complexes then phosphorylate pRb, leading to the release of E2F and

subsequent cell cycle progression. Dalpiciclib blocks this process at the level of CDK4/6.
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Figure 1: The On-Target CDK4/6 Signaling Pathway.

Methodologies for Off-Target Screening
A multi-faceted approach is required to comprehensively screen for off-target effects. This

typically involves a combination of in vitro biochemical assays against purified proteins and cell-
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based assays to confirm activity in a more biologically relevant context.

In Vitro Kinase Inhibition Assays
These assays are fundamental for profiling the selectivity of kinase inhibitors like dalpiciclib.

They measure the ability of the compound to inhibit the activity of a large, diverse panel of

purified kinases.

Data Presentation

While comprehensive public data on dalpiciclib's off-target kinase profile is limited, the table

below presents an illustrative selectivity profile based on its known high selectivity for CDK4/6

and potential interactions typical of this class of inhibitors.

Table 1: Illustrative Kinase Selectivity Profile

for Dalpiciclib

Kinase Target IC50 (nM)

CDK4/Cyclin D1 12.4[3][4]

CDK6/Cyclin D3 9.9[3][4]

CDK1/Cyclin B >10,000

CDK2/Cyclin E >5,000

CDK9/Cyclin T1 >1,000

VEGFR2 >10,000

EGFR >10,000

Aurora Kinase A >8,000

GSK3β >5,000

p38α >10,000

Note: Values for kinases other than CDK4/6 are

hypothetical and for illustrative purposes only,

reflecting high selectivity.
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Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol describes a common non-radioactive method for measuring kinase activity by

quantifying the amount of ADP produced in the kinase reaction.[14]

Reagent Preparation: Prepare kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1

mM EGTA), ATP solution, and the specific kinase/substrate pair.

Compound Dispensing: In a 384-well plate, dispense nanoliter volumes of dalpiciclib
hydrochloride across a range of concentrations (e.g., 1 nM to 30 µM) and vehicle control

(DMSO).

Kinase Reaction: Add the kinase and substrate solution to the wells. Incubate for 10-15

minutes at room temperature.

Initiate Reaction: Start the kinase reaction by adding ATP. Incubate for a defined period (e.g.,

60 minutes) at 30°C.

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to simultaneously stop the kinase

reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room

temperature.

ADP to ATP Conversion: Add Kinase Detection Reagent, which contains enzymes that

convert the ADP generated by the kinase into ATP. Incubate for 30 minutes at room

temperature.

Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase,

generating a light signal that is proportional to the initial kinase activity. Measure

luminescence using a plate reader.

Data Analysis: Normalize the data to controls and fit the concentration-response curve using

a four-parameter logistic equation to determine the IC50 value.
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Figure 2: Workflow for an In Vitro Kinase Inhibition Assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 15 Tech Support

https://www.benchchem.com/product/b10829879?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radioligand Binding Assays
These assays are the gold standard for screening compounds against a broad range of non-

kinase targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.

[15][16] The assay measures the ability of a test compound to displace a radioactive ligand that

is known to bind to the target of interest.

Data Presentation

The results are typically expressed as the percent inhibition of radioligand binding at a single,

high concentration of the test compound (e.g., 10 µM). Significant inhibition (often >50%) flags

a potential off-target interaction that warrants further investigation to determine the affinity (Ki).

Table 2: Illustrative Radioligand Binding

Screen for Dalpiciclib (at 10 µM)

Target % Inhibition of Binding

Adrenergic α1 Receptor < 20%

Dopamine D2 Receptor < 15%

Serotonin 5-HT2A Receptor < 25%

Histamine H1 Receptor < 10%

L-type Calcium Channel < 5%

hERG Potassium Channel < 20%

Note: Values are hypothetical and for illustrative

purposes. A real screen would include 40-100

targets.

Experimental Protocol: Competitive Radioligand Binding Assay

Membrane Preparation: Prepare cell membrane homogenates from cells overexpressing the

target receptor of interest. Determine the protein concentration using a BCA or similar assay.

[17]
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Assay Setup: In a 96-well filter plate, add assay buffer, the membrane preparation, dalpiciclib

(or vehicle control), and a fixed concentration of the specific radioligand (e.g., ³H- or ¹²⁵I-

labeled).

Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a controlled

temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach

equilibrium.[17]

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat.

This separates the membrane-bound radioligand from the unbound radioligand.

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining

unbound radioligand.

Scintillation Counting: After drying the filter mats, add a scintillation cocktail. Measure the

radioactivity retained on the filters using a scintillation counter (e.g., a MicroBeta counter).

[17]

Data Analysis: Calculate the percent inhibition caused by dalpiciclib relative to the total

specific binding (determined using a known saturating unlabeled ligand).
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Figure 3: Workflow for a Radioligand Binding Assay.
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Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for verifying target engagement in a cellular environment.[18]

[19] It can also be used to discover novel off-targets. The principle is that a protein becomes

more resistant to thermal denaturation when it is bound to a ligand. This thermal stabilization

can be detected by measuring the amount of soluble protein remaining after heat treatment.

Data Presentation

CETSA results are often presented as "melt curves," which plot the fraction of soluble protein

versus temperature. Ligand binding causes a shift in this curve to the right. The key quantitative

output is the change in the aggregation temperature (ΔTagg).

Table 3: Illustrative CETSA Results for

Dalpiciclib in a Cell Line

Protein Target Expected Thermal Shift (ΔTagg) with Dalpiciclib

CDK4 Significant positive shift (e.g., +5 to +10°C)

CDK6 Significant positive shift (e.g., +5 to +10°C)

Potential Off-Target X Measurable positive shift (e.g., +2 to +4°C)

Non-binding Protein Y No significant shift (< 1°C)

Note: Values are hypothetical and for illustrative

purposes.

Experimental Protocol: CETSA with Western Blot Readout

Cell Treatment: Culture cells to an appropriate density. Treat the cells with dalpiciclib (e.g.,

10 µM) or vehicle (DMSO) for a set time (e.g., 1-3 hours) at 37°C.[20]

Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of

different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by

cooling at room temperature for 3 minutes.[21]
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Cell Lysis: Lyse the cells to release the proteins. This can be done by repeated freeze-thaw

cycles or by using lysis buffer.

Separation of Soluble/Aggregated Fractions: Centrifuge the lysates at high speed (e.g.,

20,000 x g) to pellet the aggregated, denatured proteins.

Sample Preparation: Collect the supernatant, which contains the soluble protein fraction.

Determine the protein concentration and prepare samples for SDS-PAGE.

Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF

membrane, and probe with a primary antibody specific to the target of interest (e.g., anti-

CDK4).[21] Follow with an appropriate HRP-conjugated secondary antibody.

Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate.

Quantify the band intensity for each temperature point. Plot the normalized intensity versus

temperature to generate melt curves and determine the Tagg.

Workflow Diagram
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Figure 4: Workflow for a Cellular Thermal Shift Assay (CETSA).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/product/b10829879?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
Dalpiciclib hydrochloride is a highly selective CDK4/6 inhibitor with a well-defined on-target

mechanism of action. A rigorous and systematic screening for off-target effects is, however, an

indispensable component of its preclinical and clinical evaluation. By employing a suite of

orthogonal assays—including broad-panel in vitro kinase screening, radioligand binding

assays, and cell-based target engagement studies like CETSA—researchers can build a

comprehensive selectivity profile. This knowledge is paramount for interpreting clinical safety

data, managing adverse events, and ensuring the continued safe and effective use of this

important therapeutic agent in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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